molecular formula C10H13NO2 B14738973 N-(2,3-Dimethyl-6,7-dihydro-1-benzofuran-4(5H)-ylidene)hydroxylamine CAS No. 5791-88-8

N-(2,3-Dimethyl-6,7-dihydro-1-benzofuran-4(5H)-ylidene)hydroxylamine

Cat. No.: B14738973
CAS No.: 5791-88-8
M. Wt: 179.22 g/mol
InChI Key: ZRCUHWOYTMKZML-UHFFFAOYSA-N
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Description

N-(2,3-Dimethyl-6,7-dihydro-1-benzofuran-4(5H)-ylidene)hydroxylamine is a synthetic organic compound belonging to the class of benzofurans This compound is characterized by its unique structure, which includes a benzofuran ring substituted with dimethyl groups and a hydroxylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dimethyl-6,7-dihydro-1-benzofuran-4(5H)-ylidene)hydroxylamine typically involves the following steps:

    Formation of the Benzofuran Ring: The initial step involves the cyclization of appropriate precursors to form the benzofuran ring. This can be achieved through the reaction of 2,3-dimethylphenol with ethyl acetoacetate under acidic conditions.

    Introduction of the Hydroxylamine Group: The hydroxylamine moiety is introduced via the reaction of the benzofuran derivative with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dimethyl-6,7-dihydro-1-benzofuran-4(5H)-ylidene)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or hydroxylamines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halides, alkoxides, polar aprotic solvents.

Major Products Formed

    Oxidation: Oximes, nitroso derivatives.

    Reduction: Amines, hydroxylamines.

    Substitution: Halogenated or alkoxylated benzofuran derivatives.

Scientific Research Applications

N-(2,3-Dimethyl-6,7-dihydro-1-benzofuran-4(5H)-ylidene)hydroxylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,3-Dimethyl-6,7-dihydro-1-benzofuran-4(5H)-ylidene)hydroxylamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including oxidative stress response, signal transduction, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one: A structurally related compound with similar reactivity but lacking the hydroxylamine group.

    2,2-Dimethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one: Another benzofuran derivative with different functional groups and applications.

    6,7-Dihydro-5H-isoquinolin-8-one: A compound with a similar core structure but different substituents and reactivity.

Uniqueness

N-(2,3-Dimethyl-6,7-dihydro-1-benzofuran-4(5H)-ylidene)hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and distinguishes it from other benzofuran derivatives.

Properties

CAS No.

5791-88-8

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

N-(2,3-dimethyl-6,7-dihydro-5H-1-benzofuran-4-ylidene)hydroxylamine

InChI

InChI=1S/C10H13NO2/c1-6-7(2)13-9-5-3-4-8(11-12)10(6)9/h12H,3-5H2,1-2H3

InChI Key

ZRCUHWOYTMKZML-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C(=NO)CCC2)C

Origin of Product

United States

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